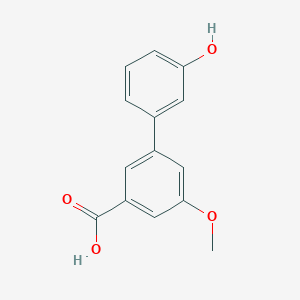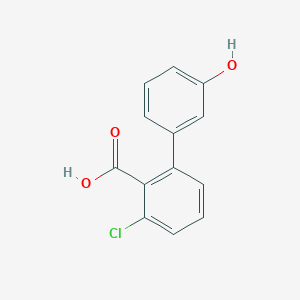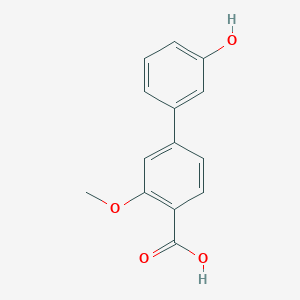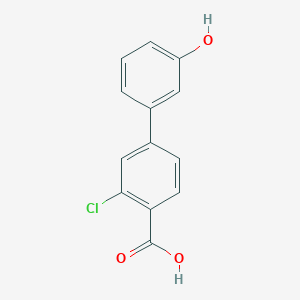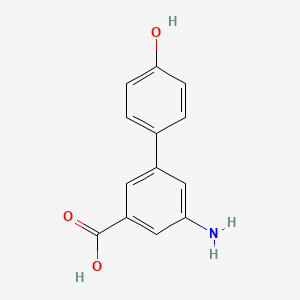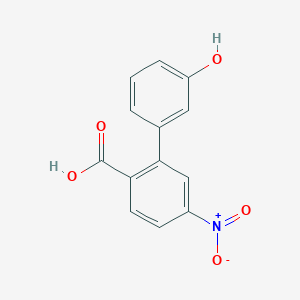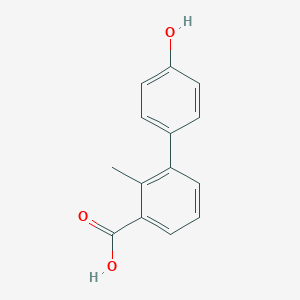
3-(4-Hydroxyphenyl)-2-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxyphenyl)-2-methylbenzoic acid, commonly referred to as 3-HPMA, is a phenolic compound found in nature. It is a major component of the essential oil of the plant species Rosmarinus officinalis, commonly known as rosemary. It is also found in the essential oils of other plants, such as Thymus vulgaris and Salvia sclarea. 3-HPMA has been studied extensively in recent years due to its potential medicinal properties, including antioxidant, anti-inflammatory, and anti-cancer activities.
作用机制
The exact mechanism of action of 3-HPMA is not yet fully understood. However, it is believed that 3-HPMA exerts its medicinal properties by modulating the activity of certain enzymes, such as cytochrome P450, and by interacting with various receptors, such as PPAR-gamma. It is also believed to have an effect on cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
In vitro studies have shown that 3-HPMA has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been shown to have an effect on the expression of certain genes, including those involved in the regulation of inflammation, apoptosis, and cell proliferation. In addition, 3-HPMA has been found to modulate the activity of certain enzymes, such as cytochrome P450, and to interact with various receptors, such as PPAR-gamma.
实验室实验的优点和局限性
The use of 3-HPMA in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in various concentrations, such as 95%. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively weak compound and can be easily degraded by oxygen and other reactive compounds.
未来方向
The potential medicinal properties of 3-HPMA have been studied extensively in recent years, but there is still much to be learned. Future research should focus on elucidating the exact mechanism of action of 3-HPMA and exploring its potential therapeutic applications. In addition, further studies should be conducted to determine the optimal concentration of 3-HPMA for various applications. Finally, further research should be conducted to identify potential interactions between 3-HPMA and other compounds.
合成方法
3-HPMA can be synthesized through various chemical methods. The most commonly used method is the Fischer indole synthesis, which involves the reaction of aniline and 3-methoxy-4-hydroxybenzaldehyde in the presence of a catalyst. This method has been used to synthesize 3-HPMA in various concentrations, such as 95%.
科学研究应用
3-HPMA has been studied extensively in recent years due to its potential medicinal properties. In vitro studies have shown that 3-HPMA has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and Multiple Sclerosis. In addition, 3-HPMA has been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
属性
IUPAC Name |
3-(4-hydroxyphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-12(3-2-4-13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNRKCTYODXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688715 |
Source


|
| Record name | 4'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-26-3 |
Source


|
| Record name | 4'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



